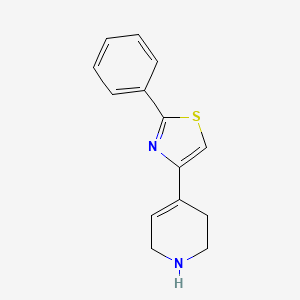

2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine moiety and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a haloketone in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-Phenylthiazole: Lacks the tetrahydropyridine moiety but shares the thiazole and phenyl groups.

4-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole: Lacks the phenyl group but has the thiazole and tetrahydropyridine moieties.

2-Phenyl-1,3-thiazole: Similar structure but without the tetrahydropyridine ring.

Uniqueness

2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is unique due to the combination of the phenyl group, thiazole ring, and tetrahydropyridine moiety

Biological Activity

2-Phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is a heterocyclic compound notable for its potential biological activities. This compound features a thiazole ring connected to a tetrahydropyridine moiety and a phenyl group, which contribute to its diverse pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2S |

| Molecular Weight | 242.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | GAQBKIGAHJOFOQ-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against various strains.

2. Anticancer Properties

Preliminary research indicates that this compound may inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism of action involves inducing apoptosis and cell cycle arrest.

3. Neuroprotective Effects

The tetrahydropyridine moiety is known for its neuroprotective effects. This compound has been studied for its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes: The thiazole ring can interact with various enzymes and receptors.

- Modulation of Signaling Pathways: It may influence key signaling pathways involved in inflammation and cell survival.

Case Studies

Several studies have documented the biological activities of this compound:

Case Study 1: Anticancer Activity

In a study published in MDPI, derivatives of thiazole compounds were synthesized and evaluated for anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related compounds. The results showed that certain derivatives had MIC values comparable to established antibiotics against resistant bacterial strains .

Properties

Molecular Formula |

C14H14N2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

2-phenyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole |

InChI |

InChI=1S/C14H14N2S/c1-2-4-12(5-3-1)14-16-13(10-17-14)11-6-8-15-9-7-11/h1-6,10,15H,7-9H2 |

InChI Key |

GAQBKIGAHJOFOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=CSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.